molecular formula C8H3F5O B050971 (R)-(+)-2,3,4,5,6-pentafluorostyrene oxide CAS No. 121680-77-1

(R)-(+)-2,3,4,5,6-pentafluorostyrene oxide

Cat. No. B050971
M. Wt: 210.1 g/mol
InChI Key: ZUZPTXICNGFRDG-REOHCLBHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

This involves a detailed examination of the methods used to synthesize the compound. It can include the starting materials, reaction conditions, catalysts used, and the yield of the product .


Molecular Structure Analysis

Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include looking at reaction mechanisms, the influence of reaction conditions, and the products formed .


Physical And Chemical Properties Analysis

This includes studying properties like melting point, boiling point, solubility, stability, reactivity, and spectroscopic properties .

Scientific Research Applications

  • Copolymers of 2,3,4,5,6-pentafluorostyrene and N-phenylmaleimide : These copolymers exhibit high hydrophobicity and high glass transition temperature, suggesting potential applications in areas where these properties are desirable (Agarwal, Becker, & Tewes, 2005).

  • Fluorine-contained copolymer ultra-thin films : These films demonstrate excellent stability and corrosion resistance, making them useful for modifying various solid surfaces to enhance properties like corrosion resistance and solvent resistance (Luo et al., 2010).

  • Optically active copolymers of 2,3,4,5,6-pentafluorostyrene and β-pinene : These copolymers have high static water contact angles and optical activity, indicating their potential in applications requiring low surface energy and optical properties (Paz-Pazos & Pugh, 2006).

  • Coating for superparamagnetic nanoparticles : Glucosylated poly(pentafluorostyrene) derivatives have been used as coating materials for magnetic iron oxide nanoparticles, indicating their utility in biomedical applications (Babiuch et al., 2011).

  • Perfluorination of poly(2,3,4,5,6-pentafluorostyrene) : The synthesis of perfluorinated polymers and their use in creating organic/inorganic nanocomposite films with self-cleaning properties is another significant application (Yin et al., 2018).

  • Fluorinated styrene copolymers as antibiofouling coatings : These copolymers show potential as antibiofouling coatings due to their decreased surface energy and reduced protein adsorption, which can be critical in medical and marine applications (Ha et al., 2018).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This could involve potential applications, ongoing research, and areas where further study is needed .

properties

IUPAC Name

(2R)-2-(2,3,4,5,6-pentafluorophenyl)oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F5O/c9-4-3(2-1-14-2)5(10)7(12)8(13)6(4)11/h2H,1H2/t2-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUZPTXICNGFRDG-REOHCLBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O1)C2=C(C(=C(C(=C2F)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-(perfluorophenyl)oxirane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-(+)-2,3,4,5,6-pentafluorostyrene oxide
Reactant of Route 2
Reactant of Route 2
(R)-(+)-2,3,4,5,6-pentafluorostyrene oxide
Reactant of Route 3
Reactant of Route 3
(R)-(+)-2,3,4,5,6-pentafluorostyrene oxide
Reactant of Route 4
Reactant of Route 4
(R)-(+)-2,3,4,5,6-pentafluorostyrene oxide
Reactant of Route 5
Reactant of Route 5
(R)-(+)-2,3,4,5,6-pentafluorostyrene oxide
Reactant of Route 6
Reactant of Route 6
(R)-(+)-2,3,4,5,6-pentafluorostyrene oxide

Citations

For This Compound
3
Citations
H Kotsuki, M Wakao, H Hayakawa… - The Journal of …, 1996 - ACS Publications
The high-pressure-promoted reaction of epoxides with pyrazoles and imidazoles provided access to a variety of chiral diazole derivative ligands such as 11−23. Furthermore, chiral …
Number of citations: 68 pubs.acs.org
A Toshimitsu, C Hirosawa, S Tanimoto - Chemistry letters, 1992 - journal.csj.jp
Carbonyl compounds having asymmetric carbon center at β position and phenylthio group on γ carbon were produced by the reaction of optically active 2-hydroxyalkyl phenyl sulfides …
Number of citations: 9 www.journal.csj.jp
S Fr6ville, JP Cd6rier, VM Thuy, G Lhommet - Tetrahedron: Asymmetry, 1995
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.